

RSK2-IN-3: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: RSK2-IN-3

Cat. No.: B610505

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This guide provides a detailed comparison of the kinase selectivity profile of **RSK2-IN-3**, a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **RSK2-IN-3**'s performance and potential off-target effects.

Introduction

RSK2-IN-3, also identified as compound 26 in some literature, is a potent inhibitor of RSK2 (RPS6KA3), a key downstream component of the Ras-MAPK signaling pathway.^[1]

Understanding the cross-reactivity of kinase inhibitors is paramount in drug discovery to anticipate potential polypharmacology and off-target toxicities. This guide summarizes the known cross-reactivity of **RSK2-IN-3** with other kinases, supported by available experimental data.

Kinase Selectivity Profile of RSK2-IN-3

RSK2-IN-3 has been shown to exhibit cross-reactivity with other members of the Ribosomal S6 Kinase (RSK) family and the closely related Mitogen- and Stress-activated Kinase (MSK) family.

Summary of Quantitative Data

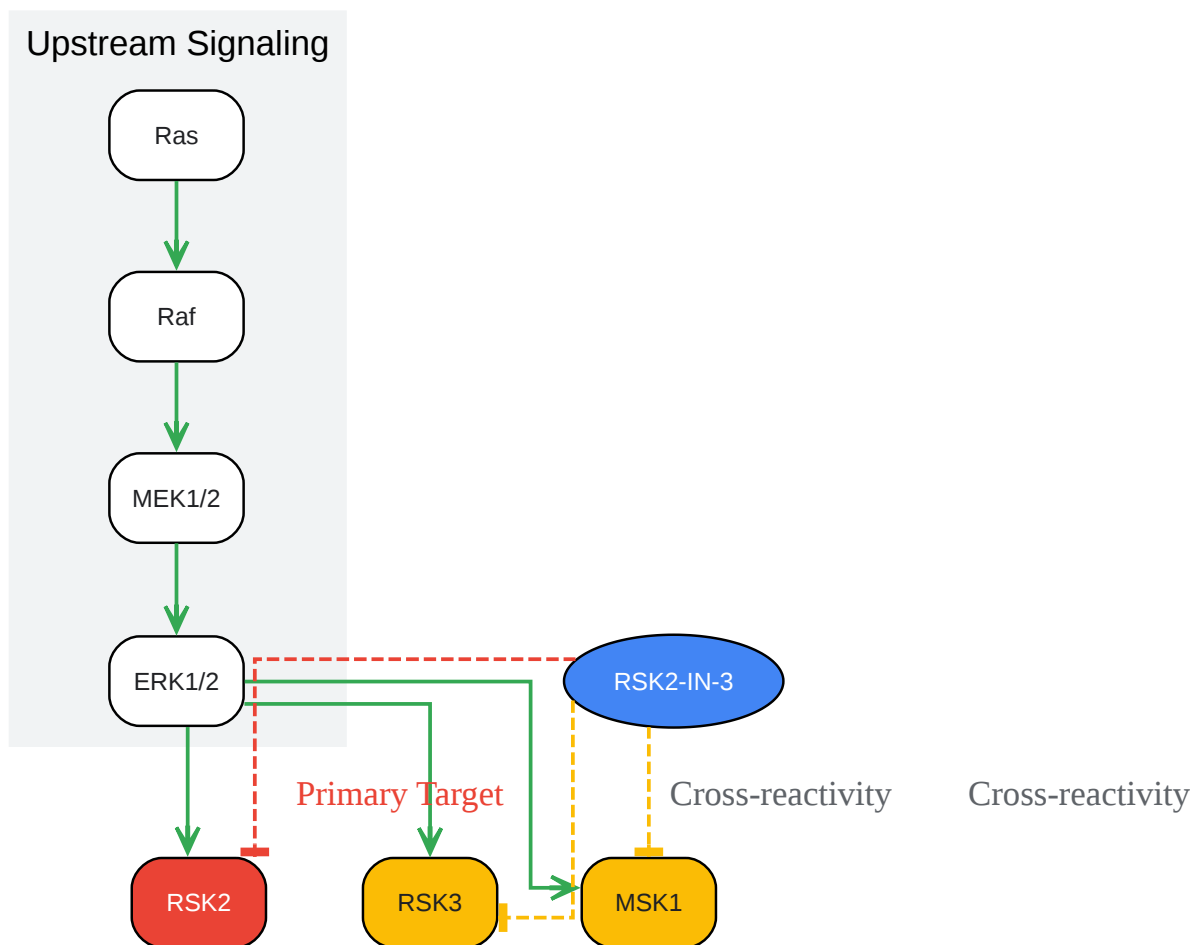
The following table summarizes the inhibitory activity of **RSK2-IN-3** against various kinases. The data is compiled from published literature and provides a quantitative measure of the compound's potency and selectivity.

Kinase Target	Method	pIC50	IC50 (nM)	Reference
RSK2 (RPS6KA3)	Biochemical Assay	Not explicitly stated	Potent inhibitor (specific value not provided in the primary source)	[1]
MSK1 (RPS6KA5)	Biochemical Cascade Assay	9.2	~6.3	[2]
RSK3 (RPS6KA2)	Biochemical Cascade Assay	Data not available	Inhibitory activity confirmed, but quantitative data not provided in the primary source.	[2]

Note: The pIC50 value for MSK1 was converted to an approximate IC50 value for easier comparison.

Signaling Pathway and Inhibitor Interaction

The diagram below illustrates the canonical Ras/Raf/MEK/ERK signaling pathway leading to the activation of RSK and MSK kinases. **RSK2-IN-3** primarily targets RSK2, but as the data indicates, it also affects MSK1 and RSK3, which share a high degree of homology, particularly in their kinase domains.



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RSK/MSK Signaling and **RSK2-IN-3** Inhibition

Experimental Protocols

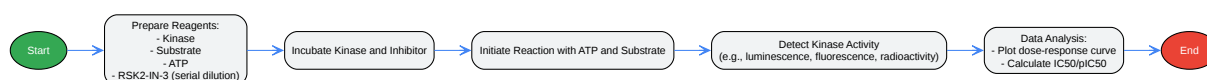
The following section outlines the general methodologies employed in the key experiments cited for determining the cross-reactivity of **RSK2-IN-3**. For specific parameters, it is recommended to consult the original publications.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are fundamental in determining the potency of an inhibitor against its target kinase.[3][4][5]

Objective: To measure the concentration of the inhibitor (IC₅₀) required to reduce the activity of a specific kinase by 50%.

General Workflow:



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